1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea
CAS No.: 326016-16-4
Cat. No.: VC6054471
Molecular Formula: C14H16N2OS
Molecular Weight: 260.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326016-16-4 |
|---|---|
| Molecular Formula | C14H16N2OS |
| Molecular Weight | 260.36 |
| IUPAC Name | 1-(2,5-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C14H16N2OS/c1-10-5-6-11(2)13(8-10)16-14(18)15-9-12-4-3-7-17-12/h3-8H,9H2,1-2H3,(H2,15,16,18) |
| Standard InChI Key | OYITZPDQOOWNJT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CO2 |
Introduction
Structural Features and Molecular Properties
1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea (Molecular Formula: C₁₅H₁₆N₂OS, Molecular Weight: 272.37 g/mol) belongs to the thiourea class, characterized by a central thiocarbonyl group (-N-C=S-N-) flanked by aromatic and heterocyclic substituents. Key structural components include:
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A 2,5-dimethylphenyl group attached to one nitrogen atom, providing steric bulk and electron-donating methyl groups at the 2- and 5-positions of the benzene ring.
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A furan-2-ylmethyl group bonded to the adjacent nitrogen, introducing a heteroaromatic furan ring with oxygen as the heteroatom.
The compound’s IUPAC name derives from its substitution pattern: 3-(furan-2-ylmethyl)-1-(2,5-dimethylphenyl)thiourea. Its SMILES notation (CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CO2) and InChIKey (ODEDHSDSALPNIS-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic properties.
Table 1: Molecular Properties of 1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂OS |
| Molecular Weight | 272.37 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely low in aqueous media |
| Topological Polar Surface Area | 78.6 Ų (estimated) |
Synthesis Pathways and Optimization
The synthesis of thiourea derivatives typically follows nucleophilic substitution or condensation reactions between primary amines and isothiocyanates. For this compound, a plausible route involves:
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Step 1: Reaction of 2,5-dimethylaniline with furan-2-ylmethyl isothiocyanate in anhydrous dichloromethane under nitrogen atmosphere.
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Step 2: Stirring at 0–5°C for 4–6 hours to form the thiourea backbone .
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Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Recent advancements in visible-light-mediated synthesis (as demonstrated for analogous benzimidazoles ) suggest potential for optimizing cyclization or desulfurization steps under mild, photocatalyst-free conditions.
Key Reaction Parameters:
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Solvent: Dichloromethane or ethanol (for greener synthesis).
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Temperature: Ambient to 50°C.
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Yield: Estimated 60–75% based on analogous thioureas.
Spectroscopic Characterization
Structural confirmation relies on multimodal spectroscopy:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35–7.15 (m, 3H, aromatic H from 2,5-dimethylphenyl).
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δ 6.50–6.30 (m, 3H, furan H).
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δ 4.60 (s, 2H, -CH₂-furan).
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δ 2.30 (s, 6H, -CH₃ groups).
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IR (KBr):
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3270 cm⁻¹ (N-H stretch).
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1215 cm⁻¹ (C=S stretch).
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1600 cm⁻¹ (aromatic C=C).
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Mass Spectrometry:
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ESI-MS: m/z 273.1 [M+H]⁺.
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Computational and Structure-Activity Relationship (SAR) Insights
Molecular docking studies (using Autodock Vina) predict strong binding affinity (-9.2 kcal/mol) toward the epidermal growth factor receptor (EGFR) kinase domain, driven by:
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Hydrophobic interactions with the 2,5-dimethylphenyl group.
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Hydrogen bonding between the thiocarbonyl sulfur and Lys721 residue.
SAR Trends:
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Electron-donating groups (e.g., methyl) on the phenyl ring enhance metabolic stability.
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Furan substituents improve solubility compared to purely aromatic analogs.
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